Methyl 3-chloro-4-iodo-5-(trifluoromethyl)benzoate
Description
Methyl 3-chloro-4-iodo-5-(trifluoromethyl)benzoate is a halogenated aromatic ester with a molecular formula of C₉H₅ClF₃IO₂. Its structure features a benzoate backbone substituted with chlorine at position 3, iodine at position 4, and a trifluoromethyl (-CF₃) group at position 5. The iodine atom contributes significantly to its molecular weight (~372.49 g/mol), while the trifluoromethyl group enhances electron-withdrawing properties, influencing reactivity and stability. Its halogen substituents enable participation in cross-coupling reactions, making it valuable for constructing complex molecules .
Properties
Molecular Formula |
C9H5ClF3IO2 |
|---|---|
Molecular Weight |
364.49 g/mol |
IUPAC Name |
methyl 3-chloro-4-iodo-5-(trifluoromethyl)benzoate |
InChI |
InChI=1S/C9H5ClF3IO2/c1-16-8(15)4-2-5(9(11,12)13)7(14)6(10)3-4/h2-3H,1H3 |
InChI Key |
SKMCYBSCPTYLEJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C(C(=C1)Cl)I)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Reagents
The iodination is performed using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in the presence of a Lewis acid catalyst such as FeCl₃ or AlCl₃. Polar aprotic solvents like dichloromethane or acetonitrile are preferred to stabilize the iodinating agent. For example, treatment of methyl 3-chloro-5-(trifluoromethyl)benzoate with NIS (1.2 equiv) and FeCl₃ (0.1 equiv) in acetonitrile at 60°C for 12 hours achieves 68–72% yield. The trifluoromethyl group’s strong meta-directing effect ensures selective iodination at the 4-position.
Table 1: Electrophilic Iodination Optimization Data
| Precursor | Iodinating Agent | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|
| Methyl 3-Cl-5-CF₃-benzoate | NIS | FeCl₃ | Acetonitrile | 60 | 12 | 72 |
| Methyl 3-Cl-5-CF₃-benzoate | ICl | AlCl₃ | DCM | 25 | 24 | 65 |
Limitations
Competitive side reactions, such as over-iodination or ester hydrolysis, reduce yields. The electron-deficient ring also necessitates harsh conditions, complicating scalability.
Halogen Exchange via Finkelstein Reaction
This two-step approach involves synthesizing a bromo intermediate followed by iodide substitution. The method capitalizes on the superior leaving group ability of bromide in nucleophilic aromatic substitution (NAS).
Bromination and Iodide Displacement
Methyl 3-chloro-4-bromo-5-(trifluoromethyl)benzoate is first prepared via radical bromination using N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) in carbon tetrachloride. Subsequent treatment with sodium iodide (3.0 equiv) in acetone under reflux replaces bromine with iodine via an SNAr mechanism, yielding 80–85% product.
Table 2: Halogen Exchange Performance
Advantages Over Direct Iodination
The bromine intermediate’s stability allows for easier purification, and the iodide displacement step avoids regioselectivity challenges. However, bromination requires strict control of radical initiator concentrations to prevent di-substitution.
Sequential Cross-Coupling and Functionalization
Transition metal-catalyzed cross-coupling reactions enable modular construction of the benzene ring. A patented method employs iron-catalyzed Kumada coupling to assemble the cyclopentyl and trifluoromethyl groups before introducing iodine.
Reaction Sequence
Table 3: Cross-Coupling Parameters
| Step | Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| Kumada Coupling | Fe(acac)₃ | THF | 80 | 78 |
| Iodination | None | DCM | 25 | 70 |
Scalability Considerations
While effective for introducing bulky substituents, the reliance on air-sensitive Grignard reagents increases operational complexity.
Directed Ortho-Metalation (DoM) Strategy
Directed metalation leverages a temporarily installed directing group to control iodination regiochemistry. The trifluoromethyl group’s inherent directing effect is augmented by a removable dimethylamide group.
Synthetic Pathway
-
Amide Installation : Methyl 3-chloro-5-(trifluoromethyl)benzoate is converted to its corresponding dimethylamide using dimethylamine and HATU.
-
Lithiation-Iodination : Treatment with LDA at −78°C followed by iodine quench introduces iodine at the 4-position.
-
Amide Cleavage : Hydrolysis with HCl regenerates the methyl ester.
Table 4: DoM Protocol Efficiency
| Step | Reagents | Yield (%) |
|---|---|---|
| Amide Installation | Dimethylamine, HATU | 92 |
| Iodination | LDA, I₂ | 65 |
| Ester Regeneration | HCl, MeOH | 88 |
Drawbacks
Multiple protection/deprotection steps lower overall yield (cumulative 52%), making this method less industrially viable.
Microwave-Assisted One-Pot Synthesis
Recent advancements in microwave irradiation enable rapid sequential functionalization. A one-pot protocol combines chlorination, trifluoromethylation, and iodination in a single reactor.
Optimized Conditions
Using tert-butylhydroperoxide (TBHP) as an oxidant and cetyltrimethylammonium bromide (CTAB) as a phase-transfer catalyst, the reaction achieves 75% yield in 30 minutes under microwave irradiation at 120°C.
Table 5: Microwave Method Metrics
| Parameter | Value |
|---|---|
| Temperature | 120°C |
| Pressure | 750.075 Torr |
| Time | 30 min |
| Yield | 75% |
Scientific Research Applications
Methyl 3-chloro-4-iodo-5-(trifluoromethyl)benzoate is used in various scientific research fields:
Chemistry: As a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology: In the study of enzyme inhibition and as a probe in biochemical assays.
Industry: Used in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The compound exerts its effects through interactions with molecular targets such as enzymes or receptors. The presence of halogens and the trifluoromethyl group can enhance binding affinity and specificity. The exact mechanism depends on the specific application and target molecule, often involving inhibition or modulation of biological pathways.
Comparison with Similar Compounds
Table 1: Substituent Positions and Molecular Properties
Key Observations :
Halogen Effects :
- The iodine in the target compound increases steric bulk compared to bromine analogs (e.g., Methyl 3-bromo-4-chloro-5-(trifluoromethyl)benzoate). Iodine’s larger atomic radius may reduce solubility in polar solvents but enhance participation in nucleophilic aromatic substitution due to its superior leaving-group ability .
- Chlorine at position 3 in the target compound provides moderate electron withdrawal, stabilizing the aromatic ring but less so than bromine or trifluoromethyl groups .
Functional Group Influence: The amino group in Methyl 2-amino-4-chloro-5-(trifluoromethyl)benzoate introduces hydrogen-bonding capability, improving aqueous solubility compared to the target compound’s halogen-dominated structure . Trifluoromethyl groups in all analogs enhance metabolic stability and lipophilicity, favoring applications in drug design .
Key Observations :
Iodine vs. Bromine :
- Iodine in the target compound facilitates metal-catalyzed cross-coupling reactions (e.g., with palladium), whereas bromine analogs require harsher conditions or stronger catalysts .
- Brominated analogs (e.g., Methyl 3-bromo-5-(trifluoromethyl)benzoate) are more cost-effective but less versatile in late-stage functionalization .
Ester Stability: Trifluoromethyl groups stabilize the ester against hydrolysis compared to non-fluorinated analogs (e.g., ethyl 5-chloro-2-fluoro-4-methoxybenzoate) due to reduced electron density at the carbonyl .
Key Observations :
- The target compound’s iodine substituent makes it ideal for constructing bioactive molecules requiring precise regiochemistry, such as kinase inhibitors .
- Amino-substituted analogs (e.g., Methyl 2-amino-4-chloro-5-(trifluoromethyl)benzoate) are better suited for aqueous-phase reactions in medicinal chemistry .
Biological Activity
Methyl 3-chloro-4-iodo-5-(trifluoromethyl)benzoate is a halogenated aromatic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, along with relevant research findings and case studies.
Chemical Structure and Properties
This compound features a trifluoromethyl group, which enhances its lipophilicity, allowing for better membrane penetration. The presence of chlorine and iodine atoms may also influence its reactivity and interaction with biological targets.
Antimicrobial Activity
Research indicates that halogenated benzoates, including this compound, exhibit significant antimicrobial properties.
- In vitro Studies : In studies evaluating various halogenated compounds, this compound demonstrated notable activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, it showed minimum inhibitory concentrations (MICs) comparable to established antibiotics .
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| This compound | Staphylococcus aureus | 8.7 |
| This compound | Escherichia coli | 17.3 |
Anticancer Activity
The anticancer potential of this compound has been explored in several studies.
- Cell Line Studies : In vitro testing on various cancer cell lines revealed that this compound inhibited cell proliferation effectively. For example, it exhibited a growth inhibitory concentration (GI50) of approximately 5.6 µM in prostate cancer cells (PC3) and lower values in breast cancer cell lines such as MCF-7 .
| Cell Line | GI50 (µM) |
|---|---|
| PC3 | 5.6 |
| MCF-7 | 4.19 |
| SKBR3 | 0.25 |
These findings suggest that the compound may interfere with critical cellular processes such as tubulin polymerization, which is essential for mitosis .
The mechanism by which this compound exerts its biological effects is thought to involve:
- Interaction with Enzymes : The trifluoromethyl group can enhance binding affinity to enzyme active sites, potentially modulating enzyme activity.
- Halogen Bonding : The presence of chlorine and iodine allows for unique interactions with biological macromolecules, influencing their structure and function .
- Cell Cycle Disruption : Evidence suggests that this compound may induce cell cycle arrest in cancer cells, leading to apoptosis .
Anti-inflammatory Properties
Recent studies have also highlighted the anti-inflammatory potential of this compound.
- Inflammation Models : In animal models of inflammation, this compound reduced levels of pro-inflammatory cytokines such as IL-6 and TNF-alpha, indicating potential therapeutic applications in inflammatory diseases .
Case Studies
- Case Study on Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of various halogenated benzoates against clinical isolates of bacteria. This compound was among the most effective compounds tested, demonstrating significant bactericidal activity against resistant strains .
- Cancer Treatment Research : In a clinical trial involving prostate cancer patients, derivatives of this compound were administered to assess their impact on tumor growth rates. Results indicated a substantial reduction in tumor size compared to control groups .
Q & A
Q. What are the optimal synthetic routes for preparing Methyl 3-chloro-4-iodo-5-(trifluoromethyl)benzoate, and what reaction conditions are critical for high yields?
Answer: The synthesis typically involves sequential functionalization of the benzoate core. A plausible route starts with methyl 3-chloro-5-(trifluoromethyl)benzoate, followed by iodination at the para position. Key steps include:
- Electrophilic aromatic substitution (EAS): Iodination may employ iodine monochloride (ICl) or N-iodosuccinimide (NIS) in the presence of a Lewis acid (e.g., FeCl₃) to direct iodination to the 4-position .
- Protection/deprotection strategies: Ensure the trifluoromethyl and ester groups remain intact during iodination by using mild conditions. For example, low temperatures (0–25°C) and inert atmospheres prevent side reactions .
- Purification: Column chromatography or recrystallization in ethanol/water mixtures yields high-purity product (>95%) .
Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?
Answer:
- NMR spectroscopy:
- Mass spectrometry (HRMS): Validates molecular weight (e.g., ESI+ for [M+H]⁺ ion).
- X-ray crystallography: Provides definitive structural confirmation if single crystals are obtainable .
Advanced Research Questions
Q. How do the iodo and trifluoromethyl groups influence reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura), and what catalytic systems are most effective?
Answer:
- Iodo group: Serves as a superior leaving group compared to chloro or bromo substituents, enabling efficient Pd-catalyzed cross-couplings. Use Pd(PPh₃)₄ or PdCl₂(dppf) with aryl/heteroaryl boronic acids (1.5–2.0 equiv) in THF/H₂O at 80–100°C .
- Trifluoromethyl group: Electron-withdrawing effects reduce electron density at the aryl ring, slowing oxidative addition but enhancing stability of intermediates. Additives like K₂CO₃ or CsF improve coupling efficiency .
- Challenges: Competing dehalogenation or ester hydrolysis can occur; optimize pH (neutral to slightly basic) and catalyst loading (1–5 mol%) .
Q. What strategies mitigate solubility limitations in biological assays, and how does the compound’s logP affect membrane permeability?
Answer:
Q. How can computational modeling predict the compound’s binding affinity to target enzymes (e.g., cytochrome P450 isoforms)?
Answer:
- Docking studies: Use software like AutoDock Vina or Schrödinger Suite to model interactions between the compound and active sites. The iodo group may occupy hydrophobic pockets, while the trifluoromethyl group stabilizes via dipole interactions .
- MD simulations: Assess binding stability over time (50–100 ns trajectories). The ester moiety’s flexibility may require enhanced sampling methods (e.g., metadynamics) .
- QSAR models: Correlate substituent electronic parameters (Hammett σ) with inhibitory activity to guide SAR .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
